molecular formula C23H22FN3O3S B2496691 Ethyl 3-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate CAS No. 1358761-18-8

Ethyl 3-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate

Cat. No.: B2496691
CAS No.: 1358761-18-8
M. Wt: 439.51
InChI Key: VUAQXYZPMZUMTK-UHFFFAOYSA-N
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Description

. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

The synthesis of Ethyl 3-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate involves multiple steps, typically starting with the preparation of the quinoline core. One common method involves the reaction of anthranilic acid derivatives . The specific synthetic routes and reaction conditions can vary, but they often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ethyl 3-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential biological activity could lead to the development of new therapeutic agents.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 3-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting or activating their activity. The specific molecular targets and pathways involved would depend on the exact biological activity of the compound, which would need to be determined through further research.

Comparison with Similar Compounds

Ethyl 3-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline: The parent compound of many biologically active molecules.

    Quinoline-4-carboxylic acid: Another quinoline derivative with potential biological activity.

The uniqueness of this compound lies in its specific functional groups, which may confer unique biological activities or chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

ethyl 3-[[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S/c1-2-30-23(29)15-4-3-5-17(12-15)26-21-18-13-16(24)6-7-20(18)25-14-19(21)22(28)27-8-10-31-11-9-27/h3-7,12-14H,2,8-11H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAQXYZPMZUMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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